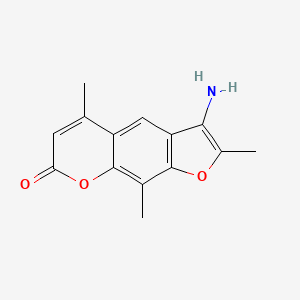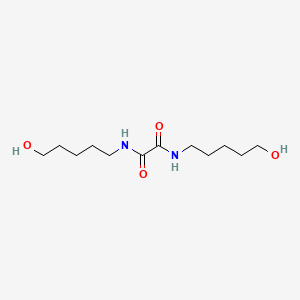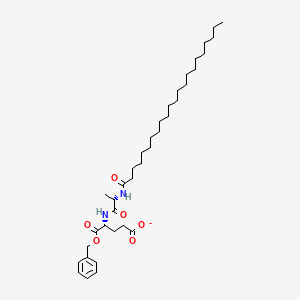
Triphenyl(2-phenylpropyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(2-phenylpropyl)stannane is an organotin compound with the molecular formula C28H28Sn. It is characterized by a tin atom bonded to three phenyl groups and a 2-phenylpropyl group. Organotin compounds like this compound are known for their versatility in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triphenyl(2-phenylpropyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include the use of a palladium phosphine catalyst and a suitable solvent, such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Stille coupling reactions. The process requires careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Triphenyl(2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Wissenschaftliche Forschungsanwendungen
Triphenyl(2-phenylpropyl)stannane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Triphenyl(2-phenylpropyl)stannane involves its ability to participate in various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Tributyltin hydride (Tributylstannane): Another organotin compound used in radical reactions and hydrostannation.
Triphenyl(2-propynyl)stannane: Similar in structure but with a propynyl group instead of a phenylpropyl group.
Uniqueness: Triphenyl(2-phenylpropyl)stannane is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research .
Eigenschaften
CAS-Nummer |
79523-79-8 |
|---|---|
Molekularformel |
C27H26Sn |
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
triphenyl(2-phenylpropyl)stannane |
InChI |
InChI=1S/C9H11.3C6H5.Sn/c1-8(2)9-6-4-3-5-7-9;3*1-2-4-6-5-3-1;/h3-8H,1H2,2H3;3*1-5H; |
InChI-Schlüssel |
DOVFSCMBHCKQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


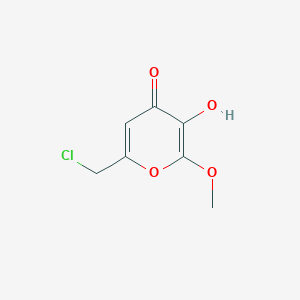
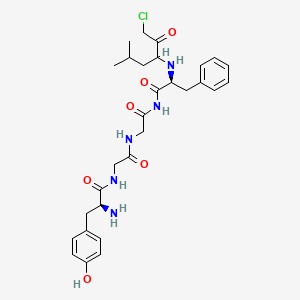
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

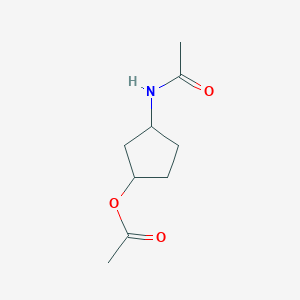
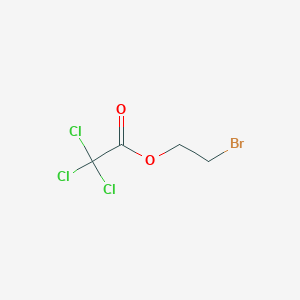
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)

